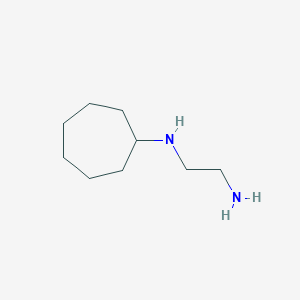

n-Cycloheptylethylenediamine

Descripción general

Descripción

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .

Synthesis Analysis

This involves understanding the methods used to create the compound. It can include the types of reactions used, the reagents and conditions required, and the mechanism of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties. These properties can often be predicted based on the compound’s structure and can be measured experimentally .Aplicaciones Científicas De Investigación

Intramolecular Reactions in Chemistry

Morilla et al. (2002) studied the intramolecular dealkylation reactions of N,N, N',N'-Tetraethylethylenediamine in the presence of Ru(II) complexes. This research highlights the importance of such diamines in facilitating complex chemical reactions and generating chelating amine ligands with specific functionalities (Morilla et al., 2002).

Biomedical Applications

Dang et al. (2018) explored the use of 3,6-O-N-acetylethylenediamine modified chitosan as an antimicrobial wound dressing material. Their findings suggest that modifications of ethylenediamine derivatives can lead to materials with significant biomedical applications, especially in wound healing and antimicrobial treatments (Dang et al., 2018).

Organometallic Chemistry

Maestre et al. (2008) investigated cyclopentadienyl-silyl-amido versus imido niobium complexes. The addition of diamines to these complexes underscores the role of diamines in organometallic chemistry and their impact on the properties of metal complexes (Maestre et al., 2008).

Chiral Analysis in Organic Chemistry

Alexakis et al. (1993) demonstrated an efficient method for determining the enantiomeric purity of substituted cyclanones using derivatives of ethylenediamine. This showcases the role of diamine derivatives in analytical chemistry, particularly in the analysis of chiral compounds (Alexakis et al., 1993).

Chemical Solvation Studies

Rutherford et al. (2002) explored the solvation structures and reactivities of RLi-diamine complexes, providing insight into the effects of diamines on the solvation and reactivity of organolithium compounds (Rutherford et al., 2002).

Synthesis of Antiviral Agents

Mibu et al. (2008) synthesized N-carbamoyl and N-acyl diamine derivatives from symmetrical diamines, evaluating their potential as antiviral agents. This study illustrates the applicability of diamine derivatives in pharmaceutical research, particularly in developing new antiviral drugs (Mibu et al., 2008).

Dye Synthesis in Material Science

Würthner et al. (2004) conducted a study on the preparation and characterization of 1,7-disubstituted perylene bisimide dyes, a process that involved the use of diamines like cyclohexylamine. This research highlights the role of diamines in synthesizing novel materials with potential applications in dyes and pigments (Würthner et al., 2004).

Pharmaceutical Research

Bai (1964) explored the synthesis of compounds with hexamethyleneimino and heptamethyleneimino groups for potential use as hypotensive agents. This exemplifies the exploration of diamine derivatives in developing new pharmaceutical compounds (Bai, 1964).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-cycloheptylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-7-8-11-9-5-3-1-2-4-6-9/h9,11H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRDAFDPNGOOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

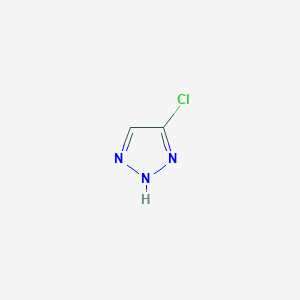

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

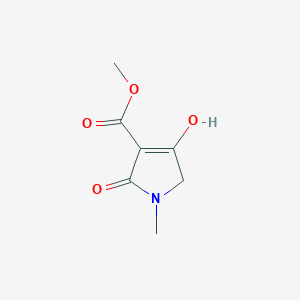

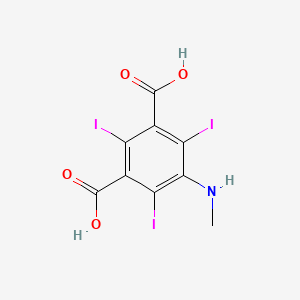

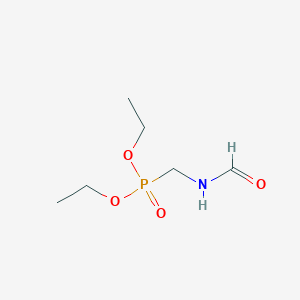

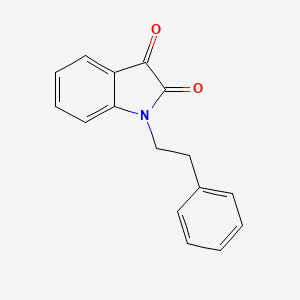

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)

![1H-pyrazolo[3,4-d]pyridazine-4(5H)thione](/img/structure/B3265771.png)

![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)

![Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-](/img/structure/B3265838.png)